N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide
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Overview
Description
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring
Preparation Methods
The synthesis of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxyaniline and cyclopropanecarboxylic acid.
Reaction Steps:
Chemical Reactions Analysis
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can be compared with similar compounds such as:
N-(2-Bromo-4-methoxyphenyl)acetamide: This compound lacks the cyclopropane ring and has different reactivity and applications.
2-Bromo-4-methoxyphenylacetic acid: This compound has a carboxylic acid group instead of an amide, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of a bromine atom, methoxy group, and cyclopropane ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
659743-65-4 |
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Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
N-(2-bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H14BrNO2/c1-14(12(15)8-3-4-8)11-6-5-9(16-2)7-10(11)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
HBQRQSQPDQOSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)OC)Br)C(=O)C2CC2 |
Origin of Product |
United States |
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